molecular formula C26H24N4O4S2 B12462449 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B12462449
M. Wt: 520.6 g/mol
InChI Key: OHWMMCGJYGTUPU-UHFFFAOYSA-N
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Description

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a nitro group and a benzothiazole moiety, which is further functionalized with a sulfanyl group and a trimethylphenylamino group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. The starting materials include 4-nitrobenzoic acid, 2-aminobenzothiazole, and 2,4,6-trimethylaniline. The synthetic route may involve the following steps:

    Formation of Benzothiazole Intermediate: The reaction between 2-aminobenzothiazole and 2,4,6-trimethylaniline in the presence of a suitable catalyst forms the benzothiazole intermediate.

    Introduction of Sulfanyl Group: The intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Coupling with 4-nitrobenzoic Acid: The final step involves coupling the modified benzothiazole intermediate with 4-nitrobenzoic acid under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzamide and benzothiazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide or benzothiazole rings.

Scientific Research Applications

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide: Shares the nitrobenzamide core but differs in the substituents on the benzothiazole ring.

    2,4,6-trimethylphenylamino derivatives: Compounds with similar trimethylphenylamino groups but different core structures.

Uniqueness

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C26H24N4O4S2

Molecular Weight

520.6 g/mol

IUPAC Name

4-nitro-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24N4O4S2/c1-14-11-15(2)23(16(3)12-14)29-24(31)17(4)35-26-28-21-10-7-19(13-22(21)36-26)27-25(32)18-5-8-20(9-6-18)30(33)34/h5-13,17H,1-4H3,(H,27,32)(H,29,31)

InChI Key

OHWMMCGJYGTUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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